molecular formula C9H13NO2 B2368764 Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate CAS No. 1364509-33-0

Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate

Cat. No.: B2368764
CAS No.: 1364509-33-0
M. Wt: 167.208
InChI Key: CDUNTWVHMLUCNF-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[222]oct-7-ene-6-carboxylate is a bicyclic nitrogen-containing compound This compound is characterized by its unique structure, which includes a bicyclic system with a nitrogen atom and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate typically involves the construction of the bicyclic framework followed by the introduction of the ester group. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The esterification step is then carried out using reagents such as methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester group also plays a role in its chemical behavior, affecting its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another bicyclic nitrogen-containing compound with a different ring structure.

    8-Azabicyclo[3.2.1]octane: Similar in structure but with variations in the ring system and functional groups.

Uniqueness

Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate is unique due to its specific bicyclic framework and the presence of both a nitrogen atom and an ester group. This combination of features gives it distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-9(11)7-4-6-2-3-8(7)10-5-6/h2-3,6-8,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUNTWVHMLUCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CNC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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